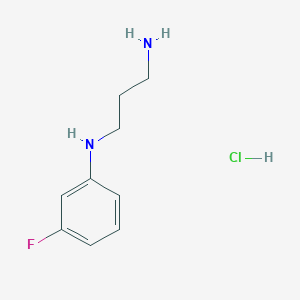

N-(3-aminopropyl)-3-fluoroaniline hydrochloride

Description

Properties

IUPAC Name |

N'-(3-fluorophenyl)propane-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2.ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11;/h1,3-4,7,12H,2,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSYRZKKFVRWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461705-46-3 | |

| Record name | N-(3-aminopropyl)-3-fluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-3-fluoroaniline hydrochloride typically involves the reaction of 3-fluoroaniline with 3-chloropropylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-3-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(3-aminopropyl)-3-fluoroaniline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-3-fluoroaniline hydrochloride involves its interaction with molecular targets through its amino and fluoro functional groups. The compound can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition, receptor binding, or material modification.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

- N-(3-aminopropyl)-2-fluoroaniline hydrochloride (): Structural Difference: Fluorine is at the ortho position on the aniline ring instead of meta. Impact: Positional isomerism can alter electronic effects (e.g., electron-withdrawing fluorine’s influence on aromatic reactivity) and steric interactions. The ortho-substituted fluorine may hinder rotation around the C-N bond, affecting conformational flexibility compared to the meta isomer. Molecular Formula: C₉H₁₃FN₂·HCl (vs. identical formula for the 3-fluoro isomer).

- N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride (): Structural Difference: Cyclopropylmethyl replaces the 3-aminopropyl chain. The absence of a primary amine on the side chain reduces cationic character compared to the target compound.

Functional Group Variants

- Benzyl N-(3-aminopropyl)carbamate hydrochloride (): Structural Difference: A benzyl carbamate group replaces the 3-fluoroaniline moiety. Impact: The carbamate group introduces hydrolytic instability under acidic or basic conditions, whereas the fluoroaniline group in the target compound is more chemically stable. This affects applications in drug delivery or sustained-release systems.

- N-(3-Aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride (): Structural Difference: A difluoro-substituted cyclobutane carboxamide replaces the fluoroaniline ring. The difluoro substitution may enhance metabolic stability compared to monofluoro aromatic systems.

Polymerization-Relevant Analogs

- N-(3-aminopropyl) methacrylamide hydrochloride (APM) (): Structural Difference: Methacrylamide group replaces the aniline ring. Impact: APM’s methacrylamide enables radical polymerization (e.g., RAFT), making it suitable for synthesizing cationic polymers for biomedical applications. The target compound’s aromatic amine may instead participate in π-π stacking or hydrogen bonding in supramolecular assemblies.

Physicochemical Properties

Biological Activity

N-(3-aminopropyl)-3-fluoroaniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its amino group and a fluorine atom attached to the aromatic ring. The structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with biological molecules, such as enzymes and receptors. The fluorine atom enhances binding affinity, which can modulate the activity of target proteins, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in its antibacterial properties.

- Binding Affinity : The presence of the fluorine atom significantly influences the compound's interaction with target sites.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound. It has demonstrated significant activity against several bacterial strains, including:

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

In comparative studies, it has been reported that this compound exhibits an IC50 value of 5.6 µM against the enzyme ecKAS III, indicating potent inhibitory activity that correlates with its antibacterial effects .

Comparative Efficacy

A summary of the antibacterial efficacy of this compound compared to standard antibiotics is shown in Table 1.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| N-(3-aminopropyl)-3-fluoroaniline HCl | 5.6 | Highly potent |

| Kanamycin B | 7.2 | Standard reference |

| Cefotaxime | 10 | Moderate efficacy |

| Amoxicillin/Clavulanic Acid | 8 | Comparable to test compound |

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial properties of this compound against several pathogens. The results indicated that the compound was more effective than traditional antibiotics in inhibiting growth in vitro .

- Enzymatic Activity : Research focused on the inhibition of ecKAS III revealed that this compound could significantly disrupt fatty acid synthesis pathways in bacteria, providing insights into its mechanism as an antibacterial agent .

Q & A

Basic: What are the optimal synthetic routes for N-(3-aminopropyl)-3-fluoroaniline hydrochloride, and how can purity be maximized?

Answer:

The synthesis typically involves coupling reactions between 3-fluoroaniline and aminopropyl precursors under controlled conditions. Key steps include:

- Starting materials : 3-fluoroaniline and 3-aminopropanol derivatives (e.g., brominated or tosylated intermediates) .

- Reaction conditions : Use of palladium catalysts or base-mediated coupling (e.g., potassium carbonate in DMF) to facilitate nucleophilic substitution or Buchwald–Hartwig amination .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .

Critical parameters : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) prevent side reactions like oxidation of the amine group .

Advanced: How can regioselectivity challenges in alkylation or fluorination steps be addressed during synthesis?

Answer:

Regioselectivity in alkylation (e.g., propyl chain addition) or fluorination can be controlled via:

- Catalyst design : Palladium complexes with bulky ligands (e.g., XPhos) favor coupling at the para position of the aniline ring .

- Directing groups : Temporary protection of the amine group with tert-butoxycarbonyl (Boc) or phthalimide groups directs electrophilic substitution to specific sites .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic stability in ring substitution .

Validation : Use ¹⁹F NMR to track fluorination efficiency and LC-MS to identify byproducts .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Answer:

- Structural elucidation :

- Purity assessment : Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) in the mobile phase .

- Mass confirmation : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to verify [M+H]⁺ peaks .

Advanced: How can contradictory bioactivity data in receptor-binding assays be resolved?

Answer:

Contradictions often arise from:

- Solvent effects : Dimethyl sulfoxide (DMSO) may denature proteins; use ≤0.1% v/v and validate with aqueous buffers .

- Protonation states : The amine group’s pKa (~9.5) affects binding; perform assays at physiological pH (7.4) and compare with adjusted pH conditions .

- Competitive binding : Use fluorescence polarization assays with labeled ligands (e.g., FITC-conjugated analogs) to quantify displacement efficacy .

Case study : For antiviral studies, validate binding to viral proteases (e.g., SARS-CoV-2 PLpro) via surface plasmon resonance (SPR) with immobilized targets .

Basic: What are the stability considerations for this compound under storage?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorinated aromatic ring .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt .

- Long-term stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinase inhibitors) .

- QSAR modeling : Coramine substituent effects (e.g., electron-withdrawing groups on the fluoroaniline ring) with IC₅₀ values from enzyme inhibition assays .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess steric/electronic effects on reactivity .

Basic: What are the applications of this compound in polymer science?

Answer:

- Functional monomer : Incorporate into polyacrylamide hydrogels via RAFT polymerization for pH-responsive drug delivery systems .

- Crosslinking agent : React with epoxide-terminated polymers (e.g., PEG diacrylate) to form biodegradable networks for tissue engineering .

Key data : Hydrogels with 10–20 wt% monomer loading show compressive moduli of 5–15 kPa, suitable for soft tissue scaffolds .

Advanced: How does the compound’s structure influence its metal-chelating properties?

Answer:

The primary amine and aromatic fluorine enable:

- Selective Ag(I) recovery : Chelation via amine groups, as shown in polymer resins with 130 mg Ag(I)/g capacity .

- pH-dependent binding : Optimal sorption at pH 6–7, validated via ICP-MS and pseudo-first-order kinetic models (k₁ = 0.12 min⁻¹) .

Comparison : Trans-1,4-diaminocyclohexane analogs show higher selectivity over Cu(II)/Zn(II) due to cyclohexane rigidity .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid amine vapor inhalation (TLV: 2 ppm) .

- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Advanced: How can contradictory cytotoxicity data in cell-based assays be reconciled?

Answer:

Discrepancies may stem from:

- Cell line variability : Test in multiple lines (e.g., HEK293 vs. HepG2) and normalize to mitochondrial activity (MTT assay) .

- Metabolic interference : The compound’s amine group may alter cellular redox states; measure glutathione levels via Ellman’s reagent .

- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.